Structure Elucidation of 2-(1-Boc-4-piperidyl)-4-Cbz-morpholine: A Senior Application Scientist's Perspective
Structure Elucidation of 2-(1-Boc-4-piperidyl)-4-Cbz-morpholine: A Senior Application Scientist's Perspective
An In-Depth Technical Guide for Drug Development Professionals
Abstract: The robust and unambiguous structural confirmation of novel chemical entities is a cornerstone of modern drug discovery and development. This guide provides a comprehensive, technically-grounded framework for the structure elucidation of 2-(1-Boc-4-piperidyl)-4-Cbz-morpholine, a complex heterocyclic molecule featuring multiple key pharmacophoric elements and protecting groups. We will move beyond rote procedural descriptions to explore the underlying scientific rationale for methodological choices, integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. This document serves as a practical guide for researchers and scientists, emphasizing a self-validating system of analysis to ensure the highest degree of scientific integrity.
Foundational Analysis: Physicochemical & Structural Overview
Before embarking on spectroscopic analysis, a foundational understanding of the target molecule's composition is essential. The structure combines a morpholine core, substituted at the 2-position with a Boc-protected piperidine ring and at the 4-position with a Cbz-protected amine.
The tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups are ubiquitous in medicinal chemistry for temporarily masking the reactivity of amine functionalities.[1][2] Their presence, while synthetically crucial, adds layers of complexity to the structural analysis, demanding specific analytical strategies for confirmation and to ensure their integrity post-synthesis. The core structure consists of two key heterocyclic systems: piperidine and morpholine, which are prevalent scaffolds in biologically active compounds.[3]
A summary of the predicted physicochemical properties is presented below.
| Property | Value | Source |
| Molecular Formula | C₂₂H₃₂N₂O₅ | Calculated |
| Molecular Weight | 420.50 g/mol | Calculated |
| Monoisotopic Mass | 420.23112 Da | Calculated |
| Key Functional Groups | Carbamate (Boc), Carbamate (Cbz), Ether (Morpholine), Tertiary Amine | Structural Analysis |
The Core Analytical Workflow: An Integrated Spectroscopic Approach
The elucidation of a molecule like 2-(1-Boc-4-piperidyl)-4-Cbz-morpholine is not reliant on a single technique but on the synergistic integration of multiple spectroscopic methods. Each technique provides a unique piece of the structural puzzle, and their combined data provides a self-validating confirmation of the final structure.
Caption: Integrated workflow for structure elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map
NMR spectroscopy is the most powerful tool for the de novo structure elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.[4][5] For this molecule, a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for unambiguous assignment.
Predicted ¹H NMR Spectral Features
The ¹H NMR spectrum can be conceptually divided into signals arising from the three main components of the molecule.
| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity (Predicted) | Key Insights |
| Cbz Group | 7.2 - 7.4 | Multiplet | Aromatic protons of the benzyl group. Integration should correspond to 5H. |
| ~5.1 | Singlet | Methylene protons (CH₂) adjacent to the carbamate oxygen. | |
| Boc Group | ~1.4 | Singlet | Nine equivalent protons of the tert-butyl group. A strong, sharp singlet integrating to 9H is a hallmark of the Boc group. |
| Piperidine Ring | 2.5 - 4.2 | Multiplets | Protons on the piperidine ring. Protons adjacent to the nitrogen (H-2', H-6') will be downfield. Significant signal overlap is expected. |
| 1.2 - 2.0 | Multiplets | Remaining piperidine ring protons. | |
| Morpholine Ring | 3.5 - 4.0 | Multiplets | Protons adjacent to the oxygen (H-3, H-5) are typically the most downfield within the ring system.[6] |
| 2.8 - 3.4 | Multiplets | Protons adjacent to the nitrogen (H-5, H-6). | |
| Linker Proton | 4.0 - 4.5 | Multiplet | The single proton at the C2 position of the morpholine ring, which is attached to the piperidine ring. |
Predicted ¹³C NMR Spectral Features
The proton-decoupled ¹³C NMR spectrum provides one signal for each unique carbon atom, confirming the carbon count and identifying key functional groups.
| Carbon Environment | Predicted Chemical Shift (δ, ppm) | Key Insights |
| Carbamate Carbonyls | 154 - 156 | Two distinct signals for the C=O of the Boc and Cbz groups. |
| Cbz Aromatic | 127 - 137 | Signals for the aromatic carbons of the benzyl group. |
| Boc Quaternary & Methyl | ~80, ~28 | The quaternary carbon and the three equivalent methyl carbons of the tert-butyl group, respectively. |
| Cbz Methylene | ~67 | The CH₂ carbon of the benzyl group. |
| Morpholine Ring | 66 - 75 | Carbons adjacent to oxygen (C-3, C-5). |
| 40 - 50 | Carbons adjacent to nitrogen (C-2, C-6). | |
| Piperidine Ring | 40 - 55 | Carbons adjacent to nitrogen (C-2', C-6'). |
| 25 - 35 | Remaining ring carbons (C-3', C-4', C-5'). |
The Power of 2D NMR: Connecting the Pieces
While 1D NMR provides a list of parts, 2D NMR shows how they are connected.[7][8]
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds). This is essential for tracing the connectivity within the piperidine and morpholine rings.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with its directly attached carbon. This definitively links the proton assignments to the carbon skeleton.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for this molecule. It shows correlations between protons and carbons over 2-3 bonds. It is the only way to unambiguously connect the isolated spin systems.
Caption: Expected key long-range HMBC correlations.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight, serving as a primary check on the elemental composition. High-resolution mass spectrometry (HRMS) can confirm the molecular formula to within a few parts per million. Furthermore, the fragmentation pattern provides corroborating structural evidence.
The Boc group is notoriously labile under certain ionization conditions and can be lost as isobutylene (56 Da) or the entire tert-butyl group (57 Da).[9][10] The Cbz group can undergo cleavage to produce a benzyl cation (m/z 91).
| Ion | m/z (Predicted) | Description |
| [M+H]⁺ | 421.2384 | Protonated molecular ion. The primary confirmation of mass. |
| [M-56+H]⁺ | 365.19 | Loss of isobutylene from the Boc group. |
| [M-100+H]⁺ | 321.21 | Loss of the entire Boc group (as CO₂ + isobutylene). |
| [M-C₇H₇]⁺ | 330.18 | Loss of the benzyl radical from the Cbz group. |
| [C₇H₇]⁺ | 91.05 | Benzyl cation (tropylium ion), a characteristic fragment of the Cbz group. |
Expert Insight: The choice of ionization technique is critical. Electrospray Ionization (ESI) is generally soft enough to observe the molecular ion. However, in-source fragmentation can sometimes lead to the premature loss of the Boc group. If the molecular ion is weak, consider using a gentler technique or optimizing cone voltage.[9]
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
FT-IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~1690-1710 | C=O stretch | Carbamate carbonyls (Boc and Cbz). A strong, prominent band is expected. |
| ~3030 | C-H stretch | Aromatic C-H (from Cbz group). |
| ~2850-2980 | C-H stretch | Aliphatic C-H (from piperidine, morpholine, and Boc groups). |
| ~1100-1150 | C-O-C stretch | Ether linkage within the morpholine ring.[11] |
| ~1250 & ~1370 | C-H bend | Characteristic bands for the tert-butyl group. |
The presence of a strong carbonyl absorption band alongside the characteristic C-O-C ether stretch provides quick, confirmatory evidence for the major structural components.
Detailed Experimental Protocols
Scientific integrity demands reproducible methods. The following are standard protocols for the acquisition of high-quality data.
Protocol 1: NMR Spectroscopy
-
Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the sample is fully dissolved.
-
Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher is recommended for resolving complex multiplets).[6]
-
¹H NMR Acquisition:
-
Acquire a standard single-pulse spectrum.
-
Set spectral width to ~16 ppm, centered around 6 ppm.
-
Use an acquisition time of at least 3 seconds and a relaxation delay of 2 seconds.
-
Acquire 16-32 scans for good signal-to-noise.
-
-
¹³C NMR Acquisition:
-
Acquire a standard proton-decoupled ¹³C spectrum.
-
Set spectral width to ~220 ppm.
-
Use a relaxation delay of 2-5 seconds.
-
Acquire a sufficient number of scans (≥1024) to achieve adequate signal-to-noise, as ¹³C is an insensitive nucleus.
-
-
2D NMR Acquisition (COSY, HSQC, HMBC):
-
Use standard, gradient-selected pulse programs.
-
For HMBC, set the long-range coupling delay (typically optimized for J = 8-10 Hz) to observe 2- and 3-bond correlations.
-
Ensure sufficient resolution in the indirect dimension by acquiring an adequate number of increments.
-
Protocol 2: Mass Spectrometry (LC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Use an LC-MS system equipped with an Electrospray Ionization (ESI) source and a high-resolution mass analyzer (e.g., TOF or Orbitrap).
-
Chromatography:
-
Inject a small volume (1-5 µL) onto a C18 reverse-phase column.
-
Run a gradient elution from water/acetonitrile (both with 0.1% formic acid) to ensure the compound is pure and to separate it from any non-volatile salts.
-
-
MS Acquisition:
-
Acquire data in positive ion mode.
-
Scan a mass range appropriate for the molecule (e.g., m/z 100-1000).
-
Acquire data at both low and high fragmentation energies (or collision energies for MS/MS) to observe both the parent ion and its fragments.
-
Protocol 3: FT-IR Spectroscopy
-
Sample Preparation: If the sample is a solid, either prepare a KBr pellet by mixing a small amount of sample with dry KBr powder and pressing it into a disk, or use an Attenuated Total Reflectance (ATR) accessory. ATR is often preferred for its simplicity and speed.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or clean ATR crystal.
-
Place the sample and record the spectrum.
-
Typically, 32-64 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.
-
Conclusion
The structural elucidation of 2-(1-Boc-4-piperidyl)-4-Cbz-morpholine is a multi-faceted process that relies on the logical integration of data from NMR, MS, and IR spectroscopy. Unambiguous assignment is achieved not by a single spectrum, but by the collective, self-validating evidence provided by the complete analytical dataset. The ¹H and ¹³C NMR spectra map the proton and carbon environments, 2D NMR experiments (especially HMBC) connect the structural fragments, high-resolution MS confirms the elemental composition and key fragmentation pathways, and FT-IR provides rapid verification of essential functional groups. This integrated approach ensures the highest level of confidence in the final structure, a non-negotiable requirement in the rigorous landscape of pharmaceutical development.
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